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Compound of Interest

Compound Name: Diethylsilane

Cat. No.: B7801327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations

performed on diethylsilane (Et₂SiH₂). It details the computational methodologies,

conformational analysis, and predicted molecular properties, serving as a valuable resource for

researchers in computational chemistry, materials science, and drug development where

organosilanes are of interest.

Introduction
Diethylsilane is an organosilane of fundamental interest due to its relatively simple structure

that still exhibits complex conformational isomerism. Understanding the potential energy

surface, stable conformers, and vibrational properties of diethylsilane through computational

methods provides a foundational understanding for the behavior of more complex polysilanes

and silicon-containing materials. Quantum chemical calculations offer a powerful, non-

experimental approach to elucidate these properties with high accuracy.

Computational Methodology
The data and analyses presented in this guide are derived from established quantum chemical

protocols. The primary method for obtaining the optimized geometries of diethylsilane
conformers is the Møller-Plesset perturbation theory at the second order (MP2) with the "Full"

keyword, indicating that all electrons are included in the correlation treatment. A large and
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flexible basis set, 6-311+G(2df,pd), was employed to ensure a high-quality description of the

electronic structure.[1]

Experimental Protocols:

Software: Quantum chemical calculations are typically performed using software packages

such as Gaussian, ORCA, or Q-Chem.[2]

Geometry Optimization: The initial step involves finding the equilibrium geometry for each

conformer. This is an iterative process where the energy of the molecule is minimized with

respect to all atomic coordinates. A stationary point on the potential energy surface is located

when the forces on all atoms are negligible.

Frequency Calculations: Following a successful geometry optimization, a vibrational

frequency analysis is performed by calculating the second derivatives of the energy with

respect to the atomic positions (the Hessian matrix). The absence of imaginary frequencies

confirms that the optimized structure is a true energy minimum. These calculations also

provide the zero-point vibrational energy (ZPVE) and are essential for predicting infrared and

Raman spectra.

Conformational Search and Potential Energy Surface (PES) Scan: To identify all stable

conformers and the transition states that connect them, a systematic scan of the potential

energy surface is conducted. This is typically achieved by systematically rotating the dihedral

angles defining the orientation of the two ethyl groups. For each step in the rotation, a

constrained geometry optimization is performed. The resulting energy profile reveals the low-

energy conformers as minima and the rotational barriers as saddle points (transition states).

[3][4]

Thermochemical Calculations: High-accuracy composite methods, such as the Gaussian-3

(G3) theory, are employed to predict thermochemical properties like the standard enthalpy of

formation (ΔfH°₂₉₈K), standard entropy (S°₂₉₈K), and heat capacity (Cv).[5] These methods

involve a series of calculations at different levels of theory and basis sets to extrapolate to a

high level of accuracy.

The logical workflow for these calculations is depicted in the following diagram:
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Figure 1: A generalized workflow for quantum chemical calculations on a flexible molecule like
diethylsilane.
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Conformational Analysis
Diethylsilane has four key conformers arising from the rotation around the two Si-C bonds.

These are designated as gauche-gauche (gg), trans-trans (tt), trans-gauche (tg), and gauche-

gauche' (gg'). Ab initio calculations have identified the gauche-gauche conformer as the most

stable, or global minimum, on the potential energy surface.[1] The higher energy gauche-

gauche' conformer was not observed experimentally in microwave spectroscopy studies.[1]

The relationship between these conformers is illustrated below:

gauche-gauche (gg)
Global Minimum

trans-gauche (tg)

Rotation 1

gauche-gauche' (gg')

Rotation 3

trans-trans (tt)

Rotation 2

Click to download full resolution via product page

Figure 2: Conformational landscape of diethylsilane showing the stable conformers and
rotational pathways.

3.1. Relative Energies of Conformers

While the gauche-gauche conformer is established as the most stable, specific relative

energies for the other conformers of diethylsilane from the searched literature are not

available. The table below summarizes the stability hierarchy.
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Conformer Point Group Relative Energy (kcal/mol)

gauche-gauche (gg) C₂ 0.00 (Global Minimum)

trans-gauche (tg) C₁ Data not available

trans-trans (tt) C₂ᵥ Data not available

gauche-gauche' (gg') C₂ Data not available

3.2. Rotational Barriers

The energy barriers for the interconversion between these conformers have been

computationally investigated. However, specific values for the rotational barriers of

diethylsilane were not found in the searched literature.

Transition Transition State
Rotational Barrier
(kcal/mol)

gg ↔ tg TS1 Data not available

tg ↔ tt TS2 Data not available

gg ↔ gg' TS3 Data not available

Molecular Properties
4.1. Optimized Geometries

The optimized Cartesian coordinates for the principal axes of the diethylsilane conformers,

calculated at the MP2(Full)/6-311+G(2df,pd) level of theory, are presented below.[6]

Table 1: Optimized Geometry of the gauche-gauche Conformer
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Atom X (Å) Y (Å) Z (Å)

Si1 0.000000 1.041090 0.000000

H2 0.493105 1.906170 -1.094193

H3 -0.493105 1.906170 1.094193

C4 1.407363 -0.031502 0.623047

H5 2.223340 0.616700 0.945154

H6 1.076111 -0.561829 1.516943

C7 -1.407363 -0.031502 -0.623047

H8 -1.076111 -0.561829 -1.516943

H9 -2.223340 0.616700 -0.945154

C10 -1.902619 -1.023817 0.427698

H11 -2.241227 -0.511700 1.327057

H12 -2.733905 -1.621763 0.059756

H13 -1.113536 -1.712247 0.725664

C14 1.902619 -1.023817 -0.427698

H15 1.113536 -1.712247 -0.725664

H16 2.241227 -0.511700 -1.327057

H17 2.733905 -1.621763 -0.059756

Table 2: Optimized Geometry of the gauche-gauche' Conformer
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Atom X (Å) Y (Å) Z (Å)

Si1 -0.026945 1.012190 0.224074

H2 -0.069762 2.426608 -0.205724

H3 0.118408 0.978508 1.697335

C4 1.466500 0.161058 -0.537021

H5 1.230085 -0.095113 -1.571633

H6 2.276826 0.889498 -0.590252

C7 -1.646029 0.192552 -0.254669

H8 -1.812677 0.364983 -1.319377

H9 -2.448992 0.721959 0.261098

C10 -1.721533 -1.302153 0.050765

H11 -1.518377 -1.505875 1.100908

H12 -2.704851 -1.708804 -0.177117

(Note: Due to the length, the coordinates for the trans-trans and trans-gauche conformers are

omitted here but are available in the supplementary information of the cited reference.[6])

4.2. Vibrational Frequencies

The calculated harmonic vibrational frequencies are crucial for characterizing the stationary

points on the potential energy surface and for predicting the infrared and Raman spectra. A

complete list of calculated vibrational frequencies for the gauche-gauche conformer of

diethylsilane was not available in the searched literature.

Table 3: Calculated Vibrational Frequencies for the gauche-gauche Conformer

Mode Frequency (cm⁻¹) Description

... Data not available ...
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4.3. Thermochemical Properties

Thermochemical data are vital for understanding the stability and reactivity of molecules. High-

level calculations are required for accurate predictions.

Table 4: Calculated Thermochemical Properties of Diethylsilane at 298.15 K

Property Value Method

Standard Enthalpy of

Formation (ΔfH°₂₉₈K)
Data not available G3 or similar

Standard Entropy (S°₂₉₈K) Data not available G3 or similar

Heat Capacity (Cv) Data not available G3 or similar

Conclusion
This technical guide has summarized the key aspects of quantum chemical calculations on

diethylsilane. The conformational landscape is characterized by four main conformers, with

the gauche-gauche form being the most stable. While high-quality optimized geometries are

available, a complete set of quantitative data for relative energies, rotational barriers,

vibrational frequencies, and thermochemical properties is not readily found in the surveyed

literature. The methodologies outlined provide a robust framework for researchers to either

reproduce these findings or to compute the missing data to further enhance our understanding

of this fundamental organosilane molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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